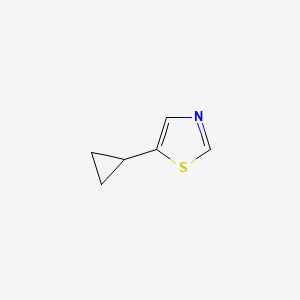

5-Cyclopropyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLYPASAQFHQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 1,3 Thiazole and Analogues

Established Thiazole (B1198619) Synthesis Approaches Applicable to 5-Cyclopropyl-1,3-thiazole Scaffolds

Several classical and modern methods for thiazole ring construction can be adapted to produce this compound derivatives. These approaches typically build the heterocyclic ring from acyclic precursors, where one of the starting materials contains the requisite cyclopropyl (B3062369) moiety.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole nucleus. scispace.comanalis.com.my The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). rsc.orgresearchgate.netmdpi.com To obtain a this compound, the reaction would utilize an α-haloketone where the halogen is adjacent to a cyclopropyl ketone group.

The general mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization through the attack of the nitrogen atom onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. Variations of this synthesis have been developed to improve yields and expand substrate scope, including the use of microwave irradiation or environmentally benign catalysts like silica-supported tungstosilicic acid. analis.com.mymdpi.com The King modification allows for the in-situ formation of the α-haloketone from a ketone and a halogen, though this can sometimes lead to lower yields. scispace.com

| Hantzsch Synthesis Variation | Reactants | Key Features | Reference(s) |

| Classical Hantzsch | α-haloketone, Thioamide/Thiourea | One-pot condensation, typically in refluxing alcohol. | scispace.com |

| Microwave-Assisted | α-haloketone, Thiourea | Rapid reaction times, often improved yields. | analis.com.my |

| Catalytic One-Pot | Ketone, Halogen, Thiourea, Aldehyde | Multi-component reaction under a reusable catalyst, environmentally benign. | mdpi.com |

Beyond the Hantzsch synthesis, other condensation strategies involving thioamides and thioureas are pivotal for thiazole formation. rsc.orgsioc-journal.cn These reactions are versatile for creating diversely substituted thiazoles. For instance, reacting α-aminonitriles with reagents like carbon disulfide or dithioacids can produce 5-aminothiazole derivatives in what is known as the Cook-Heilbron synthesis. pharmaguideline.com

Another approach involves the reaction of thioamides with γ-bromoenones, which proceeds through an SN2 reaction followed by an intramolecular Michael addition to form thiazoline (B8809763) intermediates that can be subsequently oxidized to thiazoles. researchgate.net The choice of the thioamide (R-C(S)NH₂) is crucial as it determines the substituent at the 2-position of the final thiazole ring. Using thiourea (H₂N-C(S)NH₂) typically yields 2-aminothiazoles, which are valuable precursors for further functionalization. mdpi.comsioc-journal.cn

Modern organic synthesis has introduced several innovative cyclization strategies for forming the thiazole ring, which could be applied to 5-cyclopropyl derivatives. sioc-journal.cn

From N-Propargylamines : N-propargylamines can be converted into thiazoles through a tandem coupling-cyclization-isomerization sequence. beilstein-journals.org This involves reacting the N-propargylamine with a dithioic acid, which forms a vinylthiazoline intermediate that subsequently isomerizes to the aromatic thiazole. beilstein-journals.org

From α-Amino Acids : A metal-free method allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. acs.org The process uses thionyl chloride (SOCl₂) as both an activating agent and the source of the sulfur atom, proceeding through carboxylic acid activation, cyclization, and deoxygenation. acs.org

Copper-Catalyzed Three-Component Cyclization : A straightforward strategy involves the reaction of thioamides, ynals, and alcohols in the presence of a copper(I) catalyst. acs.org This one-pot reaction forms multiple bonds and offers good regioselectivity, making it a potentially efficient route for assembling functionalized thiazoles. acs.org

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to construct the this compound molecule with the cyclopropyl group installed at the desired position from the outset.

The most direct and common strategy for installing a cyclopropyl group at the 5-position of the thiazole ring is to employ a building block that already contains this fragment in the correct location.

Via Hantzsch Synthesis : As mentioned, the Hantzsch synthesis is a primary route. The key precursor is a cyclopropyl-containing α-haloketone (e.g., 1-bromo-1-cyclopropylacetone). Condensation of this ketone with a selected thioamide or thiourea directly yields the corresponding 2-substituted-4-methyl-5-cyclopropyl-1,3-thiazole.

From Diformylaminomethyl Ketones : An alternative route, analogous to the synthesis of 5-arylthiazoles, involves treating N,N-diformylaminomethyl cyclopropyl ketone with a sulfurizing agent like phosphorus pentasulfide in the presence of a base such as triethylamine. organic-chemistry.org This method builds the thiazole ring around the existing keto-fragment.

From N-Propargylamides : N-propargylamides can react with Lawesson's reagent to form a thioamide intermediate, which then undergoes a 5-exo-dig cyclization to yield a dihydrothiazole. beilstein-journals.org Subsequent oxidation would lead to the aromatic 5-substituted thiazole. By starting with a propargylamide containing a cyclopropyl group at the terminal alkyne position, a 5-cyclopropylthiazole could be synthesized.

| Synthetic Approach | Key Precursor | Reagents | Product Type | Reference(s) |

| Hantzsch Synthesis | Cyclopropyl α-haloketone | Thioamide/Thiourea | 2,4-Disubstituted-5-cyclopropyl-1,3-thiazole | scispace.com |

| Diformylaminomethyl Ketone Cyclization | N,N-diformylaminomethyl cyclopropyl ketone | Phosphorus pentasulfide, Triethylamine | This compound | organic-chemistry.org |

| N-Propargylamide Cyclization | N-Propargylamide with terminal cyclopropyl group | Lawesson's Reagent, then Oxidant | 2-Substituted-5-cyclopropyl-1,3-thiazole | beilstein-journals.org |

When the thiazole derivative contains additional stereocenters, or when a substituent on the ring creates a chiral molecule, stereoselective synthesis becomes crucial. While specific literature on the stereoselective synthesis of this compound is limited, general principles for asymmetric thiazole synthesis are applicable.

Recent studies have shown the chemo- and stereoselective synthesis of functionalized thiazoles using alkaline earth catalysts like calcium triflate (Ca(OTf)₂). nih.govacs.org These methods can distinguish between different reactive sites in a molecule, such as C-C double and triple bonds, and can show stereoselectivity based on the geometry of the starting alkene. nih.gov Such catalytic systems could potentially be adapted for enantioselective transformations by employing chiral ligands. If a starting material like a cyclopropyl-substituted tert-alcohol also bearing alkene or alkyne groups were used, these methods could offer a pathway to stereochemically defined thiazole products. nih.gov The development of chiral catalysts or the use of chiral auxiliaries on the starting materials represents the frontier for accessing enantiomerically pure this compound derivatives for specialized applications, such as in pharmaceuticals. fabad.org.tr

Derivatization Strategies from Precursor Molecules Bearing the this compound Core

A primary strategy for creating diverse this compound analogs involves the derivatization of precursor molecules that already contain the core this compound structure. This approach allows for the introduction of various functional groups at different positions on the thiazole ring, leading to a library of related compounds.

One common precursor is 2-amino-5-cyclopropyl-1,3-thiazole. nih.gov The amino group at the 2-position is a versatile handle for further chemical modifications. For instance, it can react with various electrophiles to introduce a wide range of substituents. A notable example is the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromides to produce 2,5,6-trisubstituted imidazo[2,1-b] acs.orgresearchgate.nettandfonline.com-thiadiazole derivatives. researchgate.net

Another key precursor is a this compound with a carboxylic acid group, such as this compound-4-carboxylic acid. uni.lu The carboxylic acid functionality can be converted into esters, amides, or other derivatives through standard organic reactions. For example, coupling reactions with various amines can generate a diverse set of amides, as seen in the synthesis of N-(5-cyclopropyl-1,3-thiazol-2-yl)-butanamide. google.com

Furthermore, formylation of the 6-cyclopropylimidazo[2,1-b] acs.orgresearchgate.netthiazole core can introduce an aldehyde group, which can then undergo a variety of subsequent reactions like oxidation to a carboxylic acid or reduction to an alcohol. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Table 1: Examples of Derivatization from this compound Precursors

| Precursor Molecule | Reagent/Reaction Type | Resulting Derivative |

| 2-Amino-5-cyclopropyl-1,3,4-thiadiazole | Phenacyl bromide | 2,5,6-Trisubstituted imidazo[2,1-b] acs.orgresearchgate.nettandfonline.comthiadiazole |

| This compound-4-carboxylic acid | Amine coupling | N-(5-Cyclopropyl-1,3-thiazol-2-yl)-butanamide |

| 6-Cyclopropylimidazo[2,1-b] acs.orgresearchgate.netthiazole | Formylation | 6-Cyclopropylimidazo[2,1-b] acs.orgresearchgate.netthiazole-5-carbaldehyde |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully employed in the synthesis of various thiazole derivatives. mdpi.comsioc-journal.cn For instance, the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation using chitosan (B1678972) as a biodegradable and eco-friendly catalyst. mdpi.com The reaction of thiourea, iodine, and a ketone can also be carried out under microwave conditions in the absence of a solvent to produce 2-aminothiazole (B372263) derivatives. sioc-journal.cn These methods highlight the efficiency and sustainability of microwave-assisted protocols in generating thiazole-containing compounds. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic routes represents a significant advancement in green chemistry. researchgate.net These methods reduce the use of potentially toxic catalysts and volatile organic solvents, thereby minimizing environmental pollution. A notable example is the Hantzsch-type cyclization of α-chloroglycinates with thiobenzamides or thioureas to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles without the need for a catalyst. nih.govresearchgate.net Similarly, the synthesis of 2-amino-1,3-selenazoles, which are structurally related to thiazoles, has been achieved under solvent-free conditions by heating the reactants together directly. mdpi.com These approaches offer a more environmentally benign pathway to valuable heterocyclic compounds.

Utilization of Reusable Catalysts

The use of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of synthetic processes. researchgate.net In thiazole synthesis, various heterogeneous and reusable catalysts have been developed. For example, copper silicate (B1173343) has been employed as an efficient and reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles. nanobioletters.com Magnetic nanoparticles, such as NiFe2O4 and Fe3O4@SiO2-APA/OCA-CuCl2, have also been utilized as easily recoverable and reusable catalysts for the synthesis of thiazole scaffolds. acs.orgtandfonline.com These nanocatalysts can be readily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of catalytic activity. researchgate.net Additionally, bio-based catalysts like cross-linked chitosan hydrogel have been shown to be effective and recyclable for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Specific Method | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted Synthesis | One-pot multicomponent reaction | Chitosan | Reduced reaction time, high yields, eco-friendly catalyst |

| Cyclization reaction | Solvent-free, microwave irradiation | Avoids use of volatile organic solvents | |

| Catalyst-Free and Solvent-Free | Hantzsch-type cyclization | No catalyst | Environmentally benign, straightforward access to products |

| Condensation reaction | Solvent-free, heating | Reduces waste and environmental pollution | |

| Utilization of Reusable Catalysts | Cyclization of phenacyl bromide and thiourea | Copper silicate | Heterogeneous, easily separable, reusable |

| One-pot multicomponent synthesis | NiFe2O4 nanoparticles | Magnetically separable, reusable | |

| Three-component synthesis | Fe3O4@SiO2-APA/OCA-CuCl2 nanocomposite | High catalytic activity, easily recoverable | |

| Thiazole synthesis | Cross-linked chitosan hydrogel | Biocatalyst, reusable, mild conditions |

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural analysis of 5-cyclopropyl-1,3-thiazole derivatives, offering unambiguous data on the proton and carbon frameworks.

Proton (¹H) NMR spectroscopy provides distinct signals that characterize the protons of both the thiazole (B1198619) ring and the cyclopropyl (B3062369) substituent. The cyclopropyl protons are typically observed in the upfield region of the spectrum, generally between δ 0.5 and 1.5 ppm. More specifically, the methylene (B1212753) protons (CH₂) of the cyclopropyl ring can appear as multiplets around δ 0.50-0.69 ppm. researchgate.net The methine proton (CH) of the cyclopropyl group is also found in this upfield region.

In contrast, the proton attached to the thiazole ring is located in the aromatic region. For derivatives with a proton at the C5 position, this signal characteristically appears as a singlet between δ 6.47 and 6.55 ppm. sapub.org For other aromatic protons on the thiazole moiety, the chemical shifts are typically in the range of δ 6.5–7.5 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH₂ | 0.50 - 1.00 | Multiplet |

| Cyclopropyl CH | 1.00 - 1.50 | Multiplet |

| Thiazole C5-H | 6.47 - 6.55 | Singlet |

| Other Thiazole Protons | 6.50 - 7.50 | Singlet/Doublet |

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbon atoms of the cyclopropyl group are highly shielded and appear at high field in the spectrum. The cyclopropyl methine (CH) carbon resonates around δ 35.7 ppm, while the methylene (CH₂) carbons are found at approximately δ 9.8-10.3 ppm. vulcanchem.com

The carbon atoms of the 1,3-thiazole ring are significantly deshielded and appear further downfield. Characteristic signals for the thiazole ring include the C-S carbon (C5) at approximately 100.9 ppm, the S-C=CH carbon (C4) at 138.1 ppm, and the C=N carbon (C2) at 168.2 ppm. nih.gov The precise chemical shifts can vary depending on the other substituents attached to the ring. researchgate.netlibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 9.8 - 10.3 |

| Cyclopropyl CH | ~35.7 |

| Thiazole C5 (C-S) | ~100.9 |

| Thiazole C4 (S-C=CH) | ~138.1 |

| Thiazole C2 (C=N) | ~168.2 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complete and unambiguous assignment of ¹H and ¹³C spectra and establishing the connectivity of the molecular structure. rsc.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY spectra would show correlations between the methine and methylene protons within the cyclopropyl ring, confirming its integrity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduscribd.com It is used to definitively link proton signals to their corresponding carbon signals. researchgate.net For example, an HSQC experiment would show a cross-peak connecting the thiazole C5-H proton signal with the thiazole C5 carbon signal, and similarly for all protons on the cyclopropyl ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). sdsu.eduscribd.com HMBC is crucial for piecing together the molecular fragments. It can establish the critical connection between the cyclopropyl substituent and the thiazole ring by showing a correlation between the cyclopropyl protons and the C5 carbon of the thiazole ring. It is also essential for assigning quaternary carbons (those without attached protons), such as the C2 carbon of the thiazole ring. researchgate.net

Mass Spectrometric Fragmentation Pathways for Molecular Formula and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula. For an analogue like 5-cyclopropyl-2-(3-methylphenyl)-1,3-thiazole, the expected exact mass is 215.07687059 Da for the molecular ion [M]⁺•. nih.gov

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) provides valuable structural information. For 1,3-thiazole derivatives, a major fragmentation pathway involves the cleavage and fissure of the heterocyclic ring. aip.org Other characteristic fragment ions may arise from the loss of the cyclopropyl group or other substituents attached to the thiazole core.

Infrared (IR) Spectroscopic Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound derivatives, the IR spectrum would display characteristic absorption bands corresponding to the various structural components.

The key vibrational modes include C-H stretching from the aromatic thiazole ring and the aliphatic cyclopropyl group, as well as C=N and C=C stretching vibrations from the thiazole ring. The C=N stretching vibration in thiazole derivatives is typically observed in the range of 1631-1642 cm⁻¹. sapub.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (cyclopropyl) | Stretch | 3000 - 2850 |

| Thiazole C=N | Stretch | 1631 - 1642 sapub.org |

| Thiazole C=C | Stretch | 1600 - 1475 |

| C-S | Stretch | 800 - 600 (often weak) |

X-ray Crystallographic Analysis of this compound Co-crystals or Analogues

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the parent this compound may not be readily available, analysis of closely related analogues provides significant insight. For instance, the X-ray structure of (Z)-5-cyclopropylaminomethylidene- rcsb.orgthiazolo-[3,2-b] researchgate.netnih.govtriazol-6(5H)-one reveals key bond lengths, such as C=C at 1.373 Å and C-N at 1.320 Å, confirming the electronic and resonance effects within the heterocyclic system. nih.gov Studies on other thiazole-cyclopropyl derivatives have shown that they can crystallize in a monoclinic system with a P21/c space group. researchgate.net Such analyses provide unequivocal proof of the molecular structure and conformation. rcsb.org

Reactivity and Reaction Mechanisms of 5 Cyclopropyl 1,3 Thiazole

Electrophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The 1,3-thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.comtandfonline.com The substitution pattern is governed by the inherent reactivity of the thiazole nucleus and the influence of its substituents. In an unsubstituted thiazole, the C5 position is the most electron-rich and typically the primary site for electrophilic attack, followed by the C4 position. The C2 position is the most electron-deficient and least reactive towards electrophiles.

In 5-cyclopropyl-1,3-thiazole, the highly reactive C5 position is blocked. The cyclopropyl (B3062369) group at this position is an electron-donating group, which further activates the thiazole ring towards electrophilic attack compared to unsubstituted thiazole. This activation, combined with the blocked C5 position, directs electrophiles primarily to the C4 position.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile : The π-electrons of the thiazole ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiazole ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C2 | Low | Inherently the most electron-deficient position in the thiazole ring. |

| C4 | High | Activated by the electron-donating cyclopropyl group at C5. The most likely position for substitution. |

| C5 | Blocked | Already substituted with the cyclopropyl group. |

Common electrophilic substitution reactions such as nitration and halogenation are expected to occur at the C4 position. For these reactions to proceed, a catalyst is often required to generate a sufficiently strong electrophile to react with the aromatic ring. libretexts.orglibretexts.org For example, in nitration, sulfuric acid is used to generate the nitronium ion (NO₂⁺) from nitric acid. libretexts.org

Nucleophilic Attack and Ring Opening Reactions (if applicable)

Nucleophilic attack on the thiazole ring itself is generally difficult due to its electron-rich nature. However, it can occur if the ring is activated by strong electron-withdrawing groups or under specific reaction conditions. For this compound, which possesses an electron-donating group, direct nucleophilic attack on the ring is unfavorable.

Instead, nucleophilic reactions are more likely to involve functional groups attached to the thiazole ring. For instance, derivatives such as N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo nucleophilic substitution where the nitrogen atom of the carboxamide acts as a nucleophile. evitachem.com

Ring-opening of the thiazole ring is not a common reaction and typically requires harsh conditions or specific structural features that facilitate cleavage. In some cases, intramolecular nucleophilic substitution can lead to ring transformation rather than simple opening. tandfonline.comnih.gov For the this compound core, such reactions have not been extensively documented and would likely require activation, for example, by quaternization of the ring nitrogen, to make the ring susceptible to nucleophilic ring-opening.

Metalation and Lithiation Strategies on the Thiazole Nucleus

The deprotonation of a C-H bond on the thiazole ring using a strong base, such as an organolithium reagent, is a powerful strategy for functionalization. umich.edu The resulting lithiated intermediate can react with a wide range of electrophiles. The regioselectivity of this metalation is determined by the kinetic acidity of the ring protons.

For this compound, two positions are available for deprotonation: C2 and C4.

C2-H Proton : The proton at the C2 position of thiazoles is generally the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion.

C4-H Proton : The acidity of the C4 proton is lower than that of the C2 proton.

Therefore, lithiation of this compound with a strong base like n-butyllithium (n-BuLi) is expected to selectively occur at the C2 position. This process, known as directed metalation, allows for the introduction of various functional groups at a specific site. acs.org

Table 2: General Scheme for Lithiation and Electrophilic Quench

| Step | Description | Reagents | Intermediate/Product |

| 1. Lithiation | Deprotonation at the most acidic position (C2) of the thiazole ring. | n-BuLi, THF, -78 °C | 2-Lithio-5-cyclopropyl-1,3-thiazole |

| 2. Electrophilic Quench | Reaction of the lithiated intermediate with an electrophile (E⁺). | Various electrophiles (e.g., DMF, aldehydes, alkyl halides) | 2-Substituted-5-cyclopropyl-1,3-thiazole |

This strategy has been applied to other thiazole systems. For example, a brominated thiazole was lithiated at the 4-position via halogen-lithium exchange, and the resulting organolithium species was formylated using DMF. umich.edu

Reactions Involving the Cyclopropyl Group

The strained three-membered ring of the cyclopropyl group is a key reactive site in this compound, susceptible to various ring-opening reactions. rsc.org

The high ring strain (approximately 115 kJ/mol) of the cyclopropane (B1198618) ring makes it prone to cleavage under various conditions, including acidic, thermal, or metal-catalyzed reactions. rsc.org The presence of the adjacent thiazole ring, particularly its ability to stabilize intermediates, plays a crucial role in these transformations.

A significant reaction is the cyclopropyliminium rearrangement . When 2-cyclopropylthiazoles are treated with acid (e.g., HBr), they can rearrange to form fused pyrrolo[2,1-b]thiazolium systems. mathnet.ru This reaction proceeds through the protonation of the thiazole nitrogen, forming a cyclopropyliminium-like intermediate. A nucleophile (halide ion) then attacks the cyclopropyl ring, initiating a ring-opening cascade that culminates in the formation of a more stable, five-membered fused ring. mathnet.ru While this has been demonstrated for 2-cyclopropylthiazoles, a similar rearrangement pathway could be envisioned for this compound under forcing conditions, potentially involving isomerization.

Metal catalysts are also effective in promoting the ring-opening of cyclopropyl groups. For instance, the reaction of a cyclopropyl thioketone with an iron carbonyl complex resulted in the opening of the cyclopropane ring to form a 1-thia-1,3-diene complex. db-thueringen.de Similarly, chiral scandium(III) complexes have been used to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles. researchgate.net These examples highlight the susceptibility of the cyclopropyl ring to metal-mediated cleavage.

While ring-opening is a common fate for the cyclopropyl group, direct functionalization of the ring without cleavage is also possible, although less studied for this specific system. Such reactions would likely involve radical intermediates or specific catalytic cycles that can operate on the C-H bonds of the cyclopropyl ring without inducing ring strain release. Given the propensity for ring-opening, conditions for such functionalizations would need to be carefully controlled.

Oxidative and Reductive Transformations of the this compound Core

The this compound scaffold can undergo both oxidative and reductive transformations at the thiazole ring.

Oxidation : The thiazole ring is susceptible to oxidation, particularly at the sulfur atom. nih.govresearchgate.net Strong oxidizing agents can convert the sulfur to a sulfoxide (B87167) or, with further oxidation, a sulfone. evitachem.com For example, a thiazole-containing compound was successfully oxidized to a sulfone, which then served as a versatile handle for further chemical modifications like nucleophilic aromatic substitution (SNA_r_) and metal-catalyzed couplings. rsc.org Additionally, hypervalent iodine reagents have been used to promote oxidative coupling reactions to form thiazole rings, indicating the ring's stability under certain oxidative conditions. rsc.org

Reduction : The thiazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple double bond. However, more powerful reducing agents or specific catalytic systems can achieve reduction. Reductive amination has been employed in the synthesis of related cyclopropyl-thiazole structures, though this reaction targets a functional group attached to the ring rather than the ring itself. The selective reduction of the thiazole ring in this compound without affecting the cyclopropyl group would be challenging and require specific methodologies.

Catalytic Transformations and Ligand Applications

The unique structural characteristics of the this compound moiety, which combine the electronic properties of an aromatic five-membered heterocycle with the steric and electronic influence of a cyclopropyl group, make it a compound of interest in the field of catalysis. The thiazole ring, with its nitrogen and sulfur heteroatoms, presents potential coordination sites for transition metals, suggesting its utility as a ligand in various catalytic transformations. While specific research focusing exclusively on this compound as a ligand is not extensively documented, the broader class of thiazole derivatives has seen significant application in catalysis, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

The nitrogen atom in the thiazole ring can act as a coordinating atom for a metal center, influencing the electronic environment and stability of the resulting catalyst. researchgate.net This ability to form stable complexes is fundamental to the role of thiazole-containing molecules as ligands in organometallic catalysis. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, with the ligand playing a crucial role in the efficiency and selectivity of the reaction. sigmaaldrich.com Thiazole derivatives have been successfully employed as ligands in Suzuki-Miyaura cross-coupling reactions. For instance, palladium(II) catalysts bearing phenylthiazole ligands have demonstrated compatibility with a variety of functional groups. researchgate.net

While direct studies on this compound are limited, research on analogous structures provides insight into its potential catalytic applications. For example, derivatives such as 2-amino-5-cyclopropyl-1,3-thiazole-4-carboxylic acid are noted to participate in palladium-catalyzed coupling reactions, highlighting the reactivity of the cyclopropyl-thiazole scaffold under these conditions.

A summary of a representative palladium-catalyzed reaction involving a thiazole derivative is presented below:

| Reaction | Catalyst System | Substrates | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | Palladium(II) acetate (B1210297) / Phenylthiazole ligand | Aryl boronic acid, Aryl halide | Biaryl compound | High | researchgate.net |

Coordination Chemistry and Complex Formation

The sulfur and nitrogen atoms within the thiazole ring of this compound are capable of coordinating with metal ions, leading to the formation of metal complexes. The specific coordination mode can influence the catalytic activity of the resulting complex. The formation of such complexes is a prerequisite for the compound to function as a ligand in catalysis. The study of nickel(II) complexes with thiazole-containing ligands in Negishi-type cross-coupling reactions has shown that the electronic properties of the thiazole moiety can impact the catalytic performance. mdpi.com

Catalytic Hydrogenation

Derivatives of this compound have been utilized in reactions involving catalytic hydrogenation. For instance, the synthesis of cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine (B1372997) can be achieved through the reductive amination of a cyclopropyl ketone with a thiazole-containing amine, a process that employs a palladium on carbon (Pd/C) catalyst. This demonstrates the stability of the cyclopropyl-thiazole core under hydrogenation conditions and its compatibility with common heterogeneous catalysts.

A general scheme for this type of transformation is as follows:

| Reaction | Catalyst | Key Reactants | Product Type | Reference |

| Reductive Amination | Pd/C | Cyclopropyl ketone, Thiazole amine | Substituted methanamine |

Computational and Theoretical Investigations of 5 Cyclopropyl 1,3 Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Cyclopropyl-1,3-thiazole, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab Initio Calculations for Advanced Electronic Structure Analysis

Ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous analysis of the electronic structure. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to refine the understanding of electron correlation effects in this compound. Such calculations are particularly useful for obtaining highly accurate energies and for studying excited states.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their propensity to act as hydrogen bond acceptors or to interact with electrophiles. The cyclopropyl (B3062369) group and hydrogen atoms would exhibit positive potential (electron-poor regions).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | -1.0 | Relates to the electron affinity and the ability to accept electrons. |

Note: The values in this table are illustrative and would need to be determined by actual FMO analysis.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound would explore the different spatial arrangements of the molecule, particularly the orientation of the cyclopropyl group relative to the thiazole ring. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations can be used to identify low-energy conformers and to understand the flexibility of the molecule. These studies are important for understanding how the molecule might fit into a receptor site in a biological system.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, in silico predictions could include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

IR Spectroscopy: Prediction of vibrational frequencies to identify characteristic bond stretches and bends.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths.

Investigation of Cyclopropyl's Conformational Influence on Heterocyclic Rings

A primary determinant of the conformation of aryl- and heteroaryl-cyclopropanes is the electronic interaction between the cyclopropyl group and the adjacent π-system. The cyclopropane's C-C bonds, often described by the Walsh orbital model, possess a degree of π-character. bluffton.edu This allows for conjugative interaction with the π-orbitals of the heterocyclic ring. smu.edunih.gov This interaction is maximized when the plane of the cyclopropyl ring is oriented perpendicularly to the plane of the heterocycle, a conformation known as "bisected." nih.govlatrobe.edu.au In this arrangement, the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the heterocycle. nih.gov

Detailed computational studies on analogous systems provide a clear picture of the energetic factors at play. For instance, an in-depth analysis of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide using DFT (B3LYP/6-31+G(d)) and second-order perturbation theory (MP2(full)/6-31+G(d)) has elucidated the rotational profile around the cyclopropyl-heterocycle bond. nih.gov These calculations identified two primary energy minima corresponding to bisected conformations where the cyclopropyl methine proton points toward either of the two adjacent nitrogen atoms of the triazine ring. nih.govresearchgate.net

The study revealed a distinct preference for one conformer (M1) over the other (M2) by 1.97 kcal/mol, a preference that was also observed in its solid-state crystal structure. nih.gov The energy barrier for rotation between these conformers was calculated to be significant, highlighting the restrictive nature of the cyclopropyl group. The activation energy for the conversion from the less stable conformer (M2) to the transition state was found to be 4.19 kcal/mol, demonstrating a considerable hurdle for free rotation at ambient temperatures. nih.govresearchgate.net This barrier arises largely from the steric repulsion that occurs when the cyclopropyl methylene (B1212753) hydrogens are forced past the heteroatoms of the adjacent ring during rotation. nih.gov

For this compound, similar conformational principles are expected to apply. The molecule would likely adopt a low-energy bisected conformation to maximize the stabilizing conjugation between the cyclopropyl's Walsh orbitals and the thiazole's π-electron system. bluffton.edunih.gov The rotation around the C5-cyclopropyl bond would be hindered by an energy barrier, the magnitude of which would be influenced by the specific electronic and steric interactions with the sulfur and nitrogen atoms of the thiazole ring. Computational methods are essential for precisely determining these rotational barriers and identifying the most stable conformations, thereby providing critical insights into the molecule's structure and potential biological activity. chimicatechnoacta.ruacs.org

Table 5.6.1: Calculated Rotational Profile Data for 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide

This table presents data from a computational study on a model cyclopropyl-heterocycle, illustrating the typical energetic parameters investigated to understand conformational influence. Data sourced from a study by Sarkar et al. nih.govresearchgate.net

| Parameter | Conformer M1 | Conformer M2 | Rotational Transition State (RTS) |

| Description | More Stable Minimum | Less Stable Minimum | Peak Energy Between Minima |

| Dihedral Angle (τ) | 0° | 180° | ~90° |

| Relative Energy (kcal/mol) | -1.97 | 0.00 (Reference) | 4.19 |

| Activation Energy (kcal/mol) | 6.16 (M1→RTS) | 4.19 (M2→RTS) | N/A |

Mechanistic Biological Studies and Target Interaction of 5 Cyclopropyl 1,3 Thiazole Analogues

Exploration of Molecular Targets of Action for Thiazole (B1198619) Derivatives

Derivatives of 5-cyclopropyl-1,3-thiazole have been demonstrated to interact with a range of biological macromolecules, leading to the modulation of their functions. These interactions are central to the observed biological effects of these compounds.

Enzyme Inhibition Mechanism Investigations (e.g., Kinases, Hydrolases)

The 1,3-thiazole nucleus, particularly when functionalized with a cyclopropyl (B3062369) group, has been identified as a privileged scaffold for the development of enzyme inhibitors. A number of studies have elucidated the inhibitory mechanisms of these compounds against various classes of enzymes.

One area of significant interest is the inhibition of protein kinases. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as novel inhibitors of protein kinase CK2, with the most active compound, 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole, exhibiting an IC50 value of 0.4 μM. medchem.org.ua Molecular modeling suggests that these compounds bind to the ATP-binding site of the enzyme. medchem.org.ua Furthermore, thiazole-clubbed pyrimidines have been investigated as Src kinase inhibitors. researchgate.net

Hydrolases are another major class of enzymes targeted by thiazole derivatives. Novel cyclopropyl-appended 1,3-thiazole-2-imines have been shown to be effective inhibitors of α-amylase and proteinase K. researchgate.net For example, a compound possessing a naphthyl ring was found to be the most potent inhibitor of α-amylase with an IC50 value of 1.634±0.002 μM. researchgate.net Additionally, certain thiazole derivatives have demonstrated potent inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathogenesis of Alzheimer's disease. mdpi.comacademie-sciences.frirb.hr

Other enzymes are also susceptible to inhibition by this class of compounds. For example, a series of cyclopropanecarbonyl thiourea (B124793) derivatives were designed as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. nih.gov The design of these inhibitors was based on the rationale that the transition state of the KARI-catalyzed reaction likely involves a cyclopropane (B1198618) derivative. nih.gov Moreover, potent inhibitors of soluble epoxide hydrolase (sEH) have been developed based on a thiazole-5-carboxamide (B1230067) structure. nih.gov

| Compound Class | Target Enzyme | Key Findings |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein kinase CK2 | Identified as novel inhibitors with the most active compound showing an IC50 of 0.4 μM. medchem.org.ua |

| Cyclopropyl-appended 1,3-thiazole-2-imines | α-Amylase, Proteinase K | Demonstrated significant inhibitory potential, with a naphthyl-containing derivative being the most potent α-amylase inhibitor (IC50 = 1.634±0.002 μM). researchgate.net |

| Thiazole-based derivatives | Cholinesterases (AChE, BChE) | Exhibited selective inhibition of AChE, with some compounds showing activity in the micromolar range. mdpi.comacademie-sciences.frirb.hr |

| Cyclopropanecarbonyl thiourea derivatives | Ketol-acid reductoisomerase (KARI) | Designed as transition-state analogue inhibitors, with some derivatives achieving 100% inhibition at 100 µg/mL. nih.gov |

| Thiazole-5-carboxamide derivatives | Soluble epoxide hydrolase (sEH) | Developed as potent inhibitors of human sEH, with the benchmark compound having an IC50 of 0.46 nM. nih.gov |

Receptor Binding Profile Analysis (e.g., G-protein coupled receptors, ion channels)

In addition to enzyme inhibition, this compound analogues have been investigated for their ability to bind to and modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs).

One notable example is the development of thiazole and thiadiazole derivatives as selective antagonists for the human adenosine (B11128) A3 receptor. nih.gov These compounds have shown high binding affinity and selectivity for this receptor subtype over other adenosine receptors. For example, N-[3-(4-methoxy-phenyl)- nih.govasianpubs.orgresearchgate.netthiadiazol-5-yl]-acetamide displayed a Ki value of 0.79 nM at the human adenosine A3 receptor. nih.gov

Furthermore, a series of substituted thiazoles have been evaluated for their binding affinity to serotonin (B10506) 5-HT6 receptors, which are considered promising targets for cognitive enhancement in conditions like Alzheimer's disease. researchgate.net In vitro radioligand binding assays demonstrated that these compounds displayed promising activity as 5-HT6 antagonists. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective interaction with their biological targets.

Positional Scanning and Substituent Effects on Thiazole Core

The substitution pattern on the thiazole ring plays a critical role in determining the biological activity of these compounds. For instance, in the development of adenosine A3 receptor antagonists, it was found that a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiazole, along with N-acetyl or propionyl substitutions on an amino group, significantly increased binding affinity and selectivity. nih.gov

In the case of ketol-acid reductoisomerase inhibitors, SAR studies of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas revealed that longer alkyl chain derivatives and substitution at the 4-position of a benzene (B151609) ring resulted in higher inhibitory activity. nih.gov

For cholinesterase inhibitors, the nature and position of substituents on a phenyl ring attached to the thiazole core were found to be important. mdpi.comacademie-sciences.fr For example, among a series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives, the position of a hydroxyl group on the phenyl ring significantly influenced the acetylcholinesterase inhibitory activity. mdpi.com

Role of the Cyclopropyl Moiety in Modulating Target Interaction

The cyclopropyl group at the 5-position of the thiazole ring is a key structural feature that often contributes significantly to the biological activity of these analogues. This moiety can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which can impact its interaction with a biological target. researchgate.net

In the context of ketol-acid reductoisomerase inhibitors, the cyclopropyl group was incorporated into the inhibitor design to mimic the putative cyclopropane transition state of the enzyme-catalyzed reaction. nih.gov This suggests a direct role for the cyclopropyl moiety in binding to the active site of the enzyme.

The presence of the cyclopropyl motif is also known to enhance the metabolic stability and lipophilicity of drugs, which can lead to improved pharmacokinetic properties. researchgate.net In a broader context, the cyclopropane ring is recognized as an active group in drug design. asianpubs.org

In Vitro Binding Affinity Assays with Purified Biomolecules

The direct interaction between this compound analogues and their purified biological targets has been quantified through various in vitro binding affinity assays. These assays provide a measure of the potency of the compounds and are essential for guiding lead optimization.

For example, the binding affinity of substituted thiazoles for the 5-HT6 receptor was determined using in vitro radioligand binding assays with cryopreserved membranes expressing the target receptors. researchgate.net The data from these assays were used to calculate the total binding percentage for the test compounds. researchgate.net

In the case of enzyme inhibitors, IC50 values are commonly determined to quantify their potency. For instance, the inhibitory activity of novel cyclopropyl-appended 1,3-thiazole-2-imines against α-amylase and proteinase K was assessed by determining their IC50 values. researchgate.net Similarly, the potency of thiazole derivatives as cholinesterase inhibitors was quantified by measuring their IC50 values against acetylcholinesterase and butyrylcholinesterase. mdpi.com

| Compound/Derivative | Biological Target | Assay Type | Measured Affinity |

| N-[3-(4-methoxy-phenyl)- nih.govasianpubs.orgresearchgate.netthiadiazol-5-yl]-acetamide | Human adenosine A3 receptor | Radioligand binding assay | Ki = 0.79 nM nih.gov |

| Substituted thiazoles | 5-HT6 receptor | In vitro radioligand binding assay | Promising activity as antagonists researchgate.net |

| Naphthyl-containing cyclopropyl-appended 1,3-thiazole-2-imine | α-Amylase | Enzyme inhibition assay | IC50 = 1.634±0.002 μM researchgate.net |

| 2-(3-Fluoro-phenyl)-4-methyl-1,3-thiazole | Protein kinase CK2 | Kinase inhibition assay | IC50 = 0.4 μM medchem.org.ua |

| Thiazole-5-carboxamide derivative | Soluble epoxide hydrolase | Enzyme inhibition assay | IC50 = 0.46 nM nih.gov |

| Hydroxynaphthalenyl thiazole | Acetylcholinesterase | Enzyme inhibition assay | IC50 = 1.78 ± 0.11 μM irb.hr |

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes and stability of this compound analogues with their biological targets. These studies provide atomic-level insights into the intermolecular interactions that govern the ligand-receptor recognition process.

Molecular docking studies have been employed to predict the binding affinity and orientation of cyclopropyl-thiazole derivatives within the active sites of various enzymes. For instance, analogues of 2-amino-5-cyclopropyl-1,3,4-thiadiazole were investigated as potential antibacterial agents by docking them into the active site of the transpeptidase enzyme. The simulations revealed that these compounds could effectively inhibit cell wall synthesis by interacting with key residues in the enzyme's active site. The docking poses indicated that the cyclopropyl moiety and the thiazole (or thiadiazole) core play a crucial role in establishing favorable interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for their inhibitory activity.

| Analogue Class | Biological Target | Key Interactions Observed | Predicted Outcome |

|---|---|---|---|

| Azetidin-2-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole | Transpeptidase (PTB) | Hydrogen bonding and hydrophobic interactions with active site residues. | Inhibition of bacterial cell wall synthesis. |

| Thiazole-based hydrazones | Epidermal Growth Factor Receptor (EGFR) | Stable interactions within the binding site. | Potential as targeted therapy in breast cancer. |

| General Thiazole Derivatives | Bcl-2 Protein | Primarily hydrophobic contacts with some hydrogen bonding. | Anticancer activity through apoptosis modulation. |

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complexes over time. For thiazole-based hydrazones targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have confirmed the stability and favorable conformational behavior of the compounds within the receptor's binding site. These simulations, which track the movements and interactions of atoms over nanoseconds, provide a more dynamic picture of the binding event. Studies on other thiazole derivatives have used MD simulations to evaluate the stability of complexes with proteins like Bcl-2 and Caspase-3, demonstrating that the thiazole scaffold can serve as a stable anchor for maintaining crucial interactions within the binding pocket.

Biophysical Studies of Ligand-Target Interactions

Biophysical techniques provide direct experimental evidence of ligand-target binding and can quantify the energetic and kinetic parameters of these interactions. For this compound analogues, such studies are critical for validating computational predictions and understanding the precise mechanism of action.

One powerful biophysical method used to study the interaction of thiazole derivatives with ion channels is patch-clamp analysis. This electrophysiological technique allows for the direct measurement of ion currents through cell membranes, providing detailed information on how a compound modulates channel activity. In a study involving a series of thiazole-carboxamide derivatives, patch-clamp analysis was used to investigate their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are critical for neurotransmission. The results showed that these compounds act as potent inhibitors of AMPAR-mediated currents. The studies further elucidated the kinetic impact of these analogues, revealing that they significantly enhance the deactivation rates of the receptor, thereby providing a potential neuroprotective effect.

| Compound | Effect on AMPAR-mediated Current | Impact on Receptor Kinetics | Technique Used |

|---|---|---|---|

| TC-1 | ~5-fold decrease in activity | Enhanced deactivation rate | Patch-clamp analysis |

| TC-2 | ~5.5-fold decrease in activity (most potent) | Enhanced deactivation rate | Patch-clamp analysis |

| TC-3 | ~3-fold decrease in activity | Enhanced deactivation rate | Patch-clamp analysis |

| TC-4 | ~2.5-fold decrease in activity | Enhanced deactivation rate | Patch-clamp analysis |

| TC-5 | ~5-fold decrease in activity | Enhanced deactivation rate | Patch-clamp analysis |

These biophysical findings are crucial as they demonstrate a direct, measurable interaction between the thiazole analogues and their macromolecular target. By quantifying changes in ion flow and receptor kinetics, such studies provide a functional confirmation of the inhibitory mechanism suggested by computational models.

Metabolomic Investigations of this compound Transformations in Biological Systems (Focus on chemical transformation)

Understanding the metabolic fate of this compound is essential for characterizing its complete biological profile. The biotransformation of this compound is largely dictated by the chemical properties of its two key structural motifs: the thiazole ring and the cyclopropyl group. These transformations are primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

The thiazole ring is susceptible to several oxidative metabolic reactions. fz-juelich.de Quantum chemical studies have explored the biotransformation of the thiazole moiety, identifying key pathways that can lead to the formation of reactive metabolites. nih.govresearchgate.net The primary routes of metabolism for the thiazole ring include:

Epoxidation: Oxidation across the C=C double bond of the thiazole ring to form a highly reactive epoxide. This pathway is often energetically favorable. nih.govresearchgate.net

S-oxidation: Direct oxidation of the sulfur atom to form a sulfoxide (B87167). fz-juelich.de

N-oxidation: Oxidation of the nitrogen atom to yield an N-oxide. fz-juelich.de

These oxidative transformations can produce electrophilic reactive metabolites capable of covalently binding to cellular macromolecules, which is a critical consideration in drug development. nih.gov

The cyclopropyl group, while often incorporated into drug candidates to enhance metabolic stability, can also undergo specific biotransformations. nih.govscientificupdate.com Particularly when adjacent to an amine or other activating group, the cyclopropyl ring can be a site of metabolism. hyphadiscovery.com The high ring strain makes it susceptible to oxidative ring-opening. hyphadiscovery.com This process can be initiated by a CYP-mediated hydrogen atom abstraction, leading to the formation of a cyclopropyl radical. researchgate.net This radical can then undergo rearrangement and ring cleavage, ultimately forming reactive intermediates that may conjugate with endogenous nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.comresearchgate.net

| Structural Moiety | Metabolic Pathway | Enzyme System | Resulting Chemical Transformation |

|---|---|---|---|

| Thiazole Ring | Epoxidation | Cytochrome P450 (CYP) | Formation of a reactive epoxide on the C4-C5 bond. |

| Thiazole Ring | S-oxidation | Cytochrome P450 (CYP) | Formation of a thiazole S-oxide. |

| Thiazole Ring | N-oxidation | Cytochrome P450 (CYP) | Formation of a thiazole N-oxide. |

| Cyclopropyl Group | Oxidative Ring Cleavage | Cytochrome P450 (CYP) | Formation of a cyclopropyl radical followed by ring opening. |

Therefore, the metabolism of a this compound analogue would likely involve a combination of these pathways, with the specific outcome depending on the other substituents on the molecule and the specific CYP isozymes involved.

Applications of 5 Cyclopropyl 1,3 Thiazole As a Chemical Scaffold and Building Block

Role in the Design of Novel Organic Reagents and Catalysts

While specific examples of 5-cyclopropyl-1,3-thiazole itself acting as a novel organic reagent or catalyst are not extensively documented in publicly available research, the broader class of thiazole (B1198619) derivatives has shown significant promise in catalysis. The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal centers, making them effective ligands in transition metal catalysis. The electronic properties of the thiazole ring can be tuned by substituents, and the presence of the cyclopropyl (B3062369) group at the 5-position can influence the steric environment around a catalytic center, potentially leading to enhanced selectivity in chemical transformations.

The coordination chemistry of thiazoles has been a subject of interest, with studies exploring their ability to form stable complexes with a variety of metals. These complexes have potential applications in various catalytic processes. The development of chiral thiazole-containing ligands, for instance, has been instrumental in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals. The unique stereoelectronic properties of the cyclopropyl group could be harnessed to create novel chiral ligands based on the this compound scaffold, opening new avenues for the design of highly selective catalysts.

Utility in Heterocyclic Compound Library Synthesis for Screening

The this compound scaffold is a valuable building block in the construction of heterocyclic compound libraries for biological screening. The development of a library of novel cyclopropyl-clubbed 1,3-thiazole-2-imines has been reported, highlighting the utility of this structural motif in generating a diverse collection of molecules for assessing their biological potential. nih.gov Such libraries are essential in the early stages of drug discovery, allowing for the rapid identification of hit compounds with desired biological activities.

The synthesis of these libraries often employs combinatorial chemistry approaches, where the this compound core is systematically functionalized with a variety of substituents. This allows for the exploration of a broad chemical space and the investigation of structure-activity relationships (SAR). The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity of a molecule to its biological target.

Table 1: Example of a Biologically Screened Library Incorporating the Cyclopropyl-Thiazole Scaffold

| Scaffold | Library Type | Biological Screening | Reference |

| Cyclopropyl clubbed 1,3-thiazole-2-imines | Small molecule library | Antibacterial, α-amylase inhibition, proteinase K inhibition | nih.gov |

Contributions to Agrochemical Research as a Core Structure for Active Compounds

The this compound moiety is a key structural feature in a number of compounds with significant agrochemical applications, particularly in the development of fungicides and insecticides. The thiazole ring is a well-established pharmacophore in the agrochemical industry, and the incorporation of a cyclopropyl group can enhance the biological activity and spectrum of these compounds. nih.gov

Research has demonstrated the potent pesticidal activities of derivatives containing a cyclopropyl-thiazole core. For instance, a series of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives have been synthesized and shown to possess notable insecticidal and fungicidal properties. Furthermore, a compound incorporating a 5-(4-cyclopropyl...)-4-methyl-1,2,3-thiadiazole structure, which is closely related to the this compound scaffold, has exhibited significant fungicidal activity. researchgate.net

The fungicidal and insecticidal activities of these compounds are often attributed to their ability to interfere with essential biological processes in the target pests. The specific substitution patterns on the thiazole and cyclopropyl rings can be fine-tuned to optimize the efficacy and selectivity of these agrochemicals.

Table 2: Examples of Agrochemical Research Involving Cyclopropyl-Thiazole Derivatives

| Compound Class | Type of Agrochemical Activity | Key Structural Features |

| 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives | Insecticidal, Fungicidal | Cyclopropylamino group, Thiazole ring |

| 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole | Fungicidal | Cyclopropyl group, Thiadiazole ring |

| Thiazoles with cyclopropyl fragment | Antifungal | Cyclopropyl group, Thiazole ring |

Potential in Materials Science and Polymer Chemistry

The application of the this compound scaffold in materials science and polymer chemistry is an emerging area of research. While specific polymers incorporating this exact moiety are not widely reported, the broader class of thiazole-containing polymers has been investigated for their interesting electronic and optical properties. These polymers are often conjugated systems, where the thiazole ring contributes to the delocalized π-electron network.

The incorporation of thiazole units into polymer backbones can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be modulated by the choice of co-monomers and substituents on the thiazole ring. The introduction of a cyclopropyl group at the 5-position of the thiazole ring could potentially influence the packing and morphology of the resulting polymers, which in turn would affect their bulk electronic properties. Further research is needed to fully explore the potential of this compound as a building block for novel functional materials and polymers.

Use in Supramolecular Chemistry and Advanced Ligand Design

The this compound scaffold possesses features that make it an attractive candidate for applications in supramolecular chemistry and the design of advanced ligands. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the formation of well-defined supramolecular assemblies.

The coordination chemistry of thiazole derivatives is a rich field of study, with numerous examples of thiazole-based ligands forming complexes with a wide range of metal ions. These complexes can exhibit interesting photophysical properties, making them suitable for applications in sensing and imaging. For instance, 5-N-arylaminothiazoles have been synthesized and their metal complexes have been shown to be effective in the detection of zinc ions. nih.gov The presence of the cyclopropyl group at the 5-position can provide a level of steric control in the formation of these complexes, influencing their geometry and, consequently, their properties. The design of ligands based on the this compound framework could lead to the development of new sensors, catalysts, and functional supramolecular materials.

Future Directions and Unexplored Avenues in 5 Cyclopropyl 1,3 Thiazole Research

Development of More Efficient and Atom-Economical Synthetic Routes

While classical methods like the Hantzsch synthesis provide reliable access to thiazole (B1198619) derivatives, the future necessitates the development of more sustainable and efficient synthetic strategies. researchgate.netsynarchive.com Current research on thiazole synthesis has highlighted a move towards greener approaches, which can be extrapolated to the 5-cyclopropyl-1,3-thiazole core. bepls.com Future efforts will likely focus on:

Multi-component Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single step, minimizing solvent waste and purification efforts. bepls.com

Catalyst Innovation: Exploring novel, recyclable, and environmentally benign catalysts to replace harsh reagents and improve reaction yields and selectivity. mdpi.com

Microwave and Ultrasonic-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. bepls.commdpi.com

| Future Synthetic Strategy | Principle | Potential Advantage |

| Multi-component Reactions | Combining ≥3 reactants in a single step. | Reduced waste, fewer purification steps, high atom economy. |

| Green Catalysis | Using recyclable or benign catalysts (e.g., solid acids). | Lower environmental impact, easier product separation. mdpi.com |

| Microwave/Ultrasound | Applying alternative energy sources. | Drastically reduced reaction times, improved yields. bepls.com |

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

The structural elucidation of novel this compound derivatives currently relies on standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. mdpi.comsapub.org However, as more structurally complex and stereochemically intricate analogues are synthesized, the demand for more powerful characterization techniques will grow. Future research should incorporate:

Multi-dimensional NMR Spectroscopy: Routine application of 2D NMR techniques like COSY, HSQC, HMBC, and NOESY to unambiguously assign complex proton and carbon signals and to determine the relative stereochemistry of chiral derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): Essential for confirming elemental composition with high accuracy, which is critical for novel compounds. mdpi.com

X-ray Crystallography: The definitive method for determining the three-dimensional structure of crystalline derivatives, providing invaluable data on bond lengths, angles, and intermolecular interactions. nih.gov

Deeper Mechanistic Understanding of Reactivity and Stereochemical Control

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and achieving precise control over product formation. For this compound, future investigations should pivot towards a deeper mechanistic analysis of its formation, particularly in the context of the Hantzsch synthesis and its modern variations. researchgate.netresearchgate.net Key areas of focus will include:

Computational Mechanistic Studies: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and rationalize observed regioselectivity and stereoselectivity.

Kinetic Studies: Performing experimental kinetic analysis to understand the factors influencing reaction rates and to validate computationally predicted mechanisms.

Stereoselective Synthesis: Developing synthetic methods that allow for the controlled formation of specific stereoisomers, which is crucial as the biological activity of chiral molecules is often stereospecific.

Expanding Computational Modeling Applications for Predictive Design

Computational chemistry is already a valuable tool in the study of thiazole derivatives, with molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions being used to forecast biological activity and drug-likeness. researchgate.netnih.gov The future of this field lies in expanding these capabilities for more accurate and predictive design of novel this compound compounds.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models to correlate structural features with biological activity, enabling the rational design of more potent analogues.

De Novo Drug Design: Employing algorithms to design novel molecules from scratch that are optimized for binding to a specific biological target.

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between a this compound derivative and its biological target over time to provide a more realistic understanding of binding affinity and mechanism of action.

| Computational Tool | Application in Future Research | Desired Outcome |

| QSAR | Correlate molecular descriptors with bioactivity. | Predictive models for designing more potent compounds. |

| De Novo Design | Generate novel molecular structures algorithmically. | Identification of unique and patentable chemical entities. |

| MD Simulations | Simulate ligand-protein binding dynamics. | Deeper insight into binding stability and interaction mechanisms. |

Identification of Novel Biological Interaction Modalities and Undiscovered Targets

Research has established the potential of thiazole-based compounds against a range of biological targets, including enzymes and proteins involved in cancer and microbial infections. researchgate.netnih.gov However, the full therapeutic potential of the this compound scaffold is likely untapped. The next phase of research must move beyond screening against known targets to discover novel biological roles.

Unexplored avenues include:

Phenotypic Screening: Testing compounds in cell-based or whole-organism models to identify desired physiological effects without a preconceived target, followed by target deconvolution.

Chemical Proteomics: Using affinity-based probes or other chemoproteomic strategies to identify the direct binding partners of bioactive this compound derivatives within the entire proteome. frontiersin.orgrsc.org

Targeting Protein-Protein Interactions: Designing molecules that can modulate historically "undruggable" targets such as protein-protein interaction interfaces.

Integration into Emerging Chemical Technologies (e.g., flow chemistry, AI-driven synthesis)

The convergence of chemistry with advanced technologies offers powerful new tools for synthesis and discovery. The integration of this compound research into these platforms is a logical and necessary step forward.

Flow Chemistry: Transitioning key synthetic steps from traditional batch processing to continuous-flow systems can offer superior control over reaction parameters, enhanced safety, and easier scalability. rsc.org This technology is particularly well-suited for optimizing reaction conditions and for the multi-step synthesis of complex molecules.

AI-Driven Synthesis: Leveraging artificial intelligence and machine learning can revolutionize how synthetic routes are planned. engineering.org.cnnih.gov AI platforms can analyze vast reaction databases to predict the outcomes of unknown reactions, suggest optimal conditions, or even propose entirely novel retrosynthetic pathways, thereby accelerating the discovery of new derivatives. acs.orgresearchgate.netpreprints.org

Exploration of this compound in Photoactive or Electronic Materials

While the vast majority of research on thiazoles has been in medicinal chemistry, their inherent electronic properties suggest potential in materials science. The thiazolo[5,4-d]thiazole (B1587360) fused ring system, for example, has been explored for applications in organic electronics due to its rigid, π-conjugated structure. mdpi.comresearchgate.netresearchgate.net The unique electronic nature of the cyclopropyl (B3062369) group, which can act as a π-electron donor and participate in conjugation, presents an intriguing, unexplored variable. echemi.comnih.govrsc.org

Future research could investigate:

Organic Dyes and Fluorophores: Exploring the photophysical properties of this compound derivatives, such as their absorption and emission spectra, for potential use as fluorescent probes or components in dye-sensitized solar cells. rsc.orgspast.org

Organic Semiconductors: Investigating the charge-transport properties of polymers or small molecules incorporating the this compound unit for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-cyclopropyl-1,3-thiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of thioamides with α-haloketones or through halogen-lithium exchange reactions. For example, lithiation of 2-bromo-5-substituted thiazoles with lithium diisopropylamide (LDA) enables functionalization at the 5-position, which could be adapted for cyclopropyl group introduction . Acidic or basic media (e.g., H₂SO₄ or pyridine) may optimize cyclization steps, as seen in analogous thiadiazole syntheses .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid side products. Yields are typically reported between 40–70% in similar thiazole syntheses .

Q. How can the purity and structure of this compound be validated post-synthesis?